
3-(113C)ethynylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(113C)ethynylaniline is a chemical compound with the molecular formula C8H7N. It is a derivative of aniline, where the ethynyl group is attached to the third position of the benzene ring. This compound is known for its applications in organic synthesis and materials science due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(113C)ethynylaniline can be synthesized through the reduction of 3-ethynylnitrobenzene. The reduction process typically involves the use of hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under controlled conditions to ensure the selective reduction of the nitro group to an amino group without affecting the ethynyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors equipped with palladium catalysts. The process parameters, such as temperature, pressure, and hydrogen flow rate, are optimized to achieve high yields and purity of the final product. The compound is then purified through distillation or recrystallization techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
3-(113C)ethynylaniline undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of this compound from 3-ethynylnitrobenzene.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
3-(113C)ethynylaniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 3-(113C)ethynylaniline involves its interaction with various molecular targets. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages with azide-containing molecules. This property makes it valuable in bioconjugation and labeling studies. Additionally, the amino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
4-Ethynylaniline: Similar structure but with the ethynyl group at the fourth position.
2-Ethynylaniline: Ethynyl group at the second position.
3-Ethylaniline: Ethyl group instead of ethynyl at the third position.
Uniqueness
3-(113C)ethynylaniline is unique due to the presence of the ethynyl group at the third position, which imparts distinct reactivity and properties compared to its isomers. The position of the ethynyl group influences the compound’s electronic distribution and steric effects, making it suitable for specific synthetic applications .
Propiedades
Número CAS |
286013-02-3 |
|---|---|
Fórmula molecular |
C8H7N |
Peso molecular |
118.14 g/mol |
Nombre IUPAC |
3-(113C)ethynylaniline |
InChI |
InChI=1S/C8H7N/c1-2-7-4-3-5-8(9)6-7/h1,3-6H,9H2/i2+1 |
Clave InChI |
NNKQLUVBPJEUOR-VQEHIDDOSA-N |
SMILES isomérico |
C#[13C]C1=CC(=CC=C1)N |
SMILES canónico |
C#CC1=CC(=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzothiazolium, 2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(3-sulfobutyl)-, inner salt](/img/structure/B12059938.png)
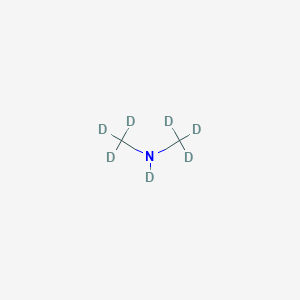


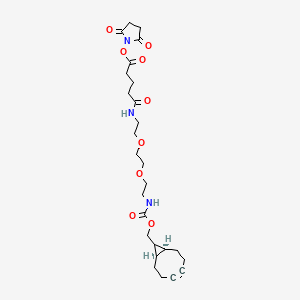
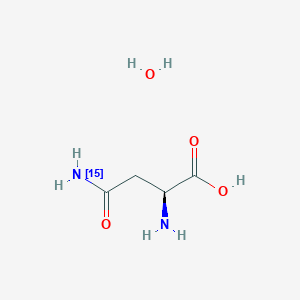
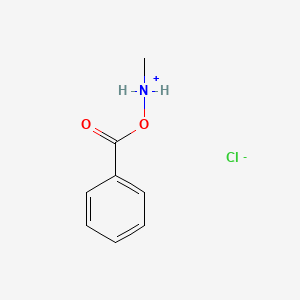

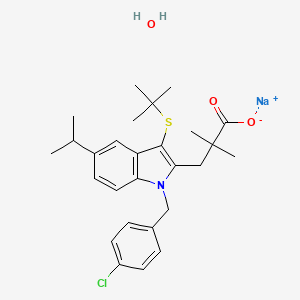
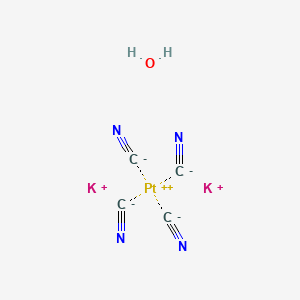

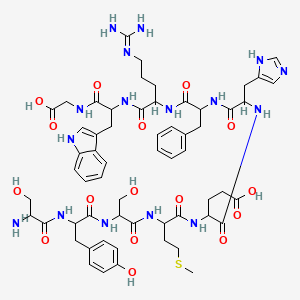
![2-[[2-[[2-[(2-Amino-1-oxopropyl)amino]-4-methyl-1-oxopentyl]amino]-1-oxopropyl]amino]-4-methylpentanoic acid](/img/structure/B12060016.png)

